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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of Envudeucitinib (formerly ESK-001), a highly
selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), and its role in disrupting the 1L-23
signaling pathway central to the pathogenesis of various autoimmune diseases.

Executive Summary

Interleukin-23 (IL-23) is a master cytokine that drives the differentiation and maintenance of
pathogenic T helper 17 (Th17) cells, key mediators of chronic inflammation in diseases like
psoriasis and systemic lupus erythematosus (SLE). The IL-23 receptor signals through the
Janus kinase (JAK) family, specifically requiring both JAK2 and Tyrosine Kinase 2 (TYK2) for
downstream signal transduction. Envudeucitinib is a next-generation, oral, small-molecule
inhibitor designed to selectively target TYK2. By binding to the regulatory pseudokinase (JH2)
domain of TYK2, Envudeucitinib allosterically inhibits its kinase activity, effectively blocking
the IL-23 signaling cascade.[1][2] This targeted approach prevents the phosphorylation and
activation of STAT proteins, thereby reducing the expression of pro-inflammatory genes and
cytokines, including IL-17. Clinical data from studies in moderate-to-severe plaque psoriasis
have demonstrated that this mechanism translates to significant and durable clinical efficacy,
positioning Envudeucitinib as a promising therapeutic agent.[3]

The IL-23/Th17 Axis and the Role of TYK2
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The IL-23/Th17 pathway is a cornerstone of autoimmune pathology. IL-23, composed of p19
and p40 subunits, binds to its heterodimeric receptor (IL-23R/IL-12R[1) on the surface of T
cells and other immune cells.[4][5] This binding event triggers the activation of the receptor-
associated kinases, JAK2 and TYK2.

Activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the intracellular
domain of the IL-23 receptor. This creates docking sites for Signal Transducer and Activator of
Transcription (STAT) proteins, primarily STAT3 and STAT4.[3][6] Once recruited, STATSs are
themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the
nucleus, and subsequent regulation of target gene expression. This signaling cascade is
essential for the stabilization of the Th17 phenotype and the production of effector cytokines
like IL-17A, IL-17F, and IL-22, which drive tissue inflammation.[5][7]

TYK2 is a distinct member of the JAK family and plays a crucial, non-redundant role in
signaling for IL-23, IL-12, and Type | interferons.[1][8] Its selective inhibition offers a therapeutic
strategy to disrupt this pathway while potentially avoiding the broader immunosuppressive
effects associated with less selective JAK inhibitors that also target JAK1, JAK2, or JAK3.[9]

Envudeucitinib: Mechanism of Selective TYK2
Inhibition

Envudeucitinib is a highly selective, oral allosteric inhibitor of TYK2.[1] Unlike ATP-competitive
inhibitors that target the highly conserved active site (the JH1 domain) of kinases,
Envudeucitinib binds to the regulatory pseudokinase domain (JH2). The JH2 domain lacks

catalytic activity but plays a critical role in regulating the function of the adjacent JH1 kinase
domain.

By binding to this allosteric site, Envudeucitinib stabilizes the TYK2 protein in an inactive
conformation. This prevents the conformational changes necessary for its activation and
subsequent signal transduction, effectively blocking downstream signaling without interfering
with the ATP-binding site. This allosteric mechanism is the basis for its high selectivity for TYK2
over other JAK family members, thereby minimizing off-target effects.[1][9]
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Logical Workflow: Envudeucitinib's Inhibition of Inflammation
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Caption: Logical workflow of Envudeucitinib's therapeutic intervention.
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Preclinical & Clinical Data

Envudeucitinib has been evaluated in Phase 1 and Phase 2 clinical trials, demonstrating a

clear dose-dependent effect and a favorable safety profile. The Phase 2 STRIDE study
(NCT05600036) and its open-label extension (OLE) provided robust evidence of its efficacy in
patients with moderate-to-severe plaque psoriasis.[7][10]

Quantitative Efficacy in Plague Psoriasis

The following tables summarize the key efficacy endpoints from the STRIDE trial and its OLE,

focusing on the 40 mg twice-daily (BID) dose, which was identified as the most robust regimen.

El

Table 1: Efficacy Results at Week 12 (Phase 2 STRIDE Study)[10]

Endpoint Envudeucitinib 40 mg BID Placebo
PASI <1 (%) > 60% <10%
PASI =90 (%) ~ 88%

PASI: Psoriasis Area and Severity Index; PASI <1 indicates minimal disease activity; PASI =90

indicates at least a 90% reduction from baseline.

Table 2: Efficacy Results at Week 52 (Open-Label Extension)[3]

Endpoint Envudeucitinib 40 mg BID

PASI-75 (%) 78%

PASI-90 (%) 61%

PASI-100 (%) 39%

sPGA 0 (clear) (%) 39%

DLQI 0/1 (%) 61%
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SPGA: static Physician's Global Assessment; DLQI: Dermatology Life Quality Index, a score of
0 or 1 indicates no impact on quality of life.

Pharmacodynamic & Biomarker Analysis

Analyses of patient samples from the STRIDE study confirmed the mechanism of action.[11]

e Transcriptomic Analysis (RNA-seq): Skin biopsies from patients treated with Envudeucitinib
showed a dose-dependent return of key psoriasis-related gene expression biomarkers to
non-lesional levels. This included significant modulation of genes downstream of the IL-
23/1L-17 pathway.[4][11]

o Proteomic Analysis (SIMOA): Plasma samples demonstrated a significant impact on
biomarkers downstream of the IL-23/IL-17 pathway.[11]

IL-23 Signaling Pathway and Envudeucitinib's Point of Inhibition
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Caption: IL-23 signaling pathway and Envudeucitinib's point of inhibition.

Experimental Protocols

The following sections describe representative methodologies for key experiments used to
characterize a selective TYK2 inhibitor like Envudeucitinib.
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Representative Protocol: TYK2 Pseudokinase (JH2)
Domain Binding Assay

This protocol is based on a fluorescence polarization (FP) assay designed to screen for
compounds that bind to the TYK2 JH2 domain.[12]

¢ Objective: To quantify the binding affinity of a test compound (e.g., Envudeucitinib) to the
isolated TYK2 JH2 domain by measuring the displacement of a fluorescently labeled probe.

e Materials:

o Recombinant human TYK2 JH2 protein.

o

Fluorescently labeled JH2 probe (tracer).

o

Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35).[8]

o

Test compound serial dilutions.

[¢]

384-well microplate (black, low-volume).

o

Fluorescent microplate reader capable of measuring fluorescence polarization.

e Method:

(¢]

Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer.

o Add 5 L of the diluted test compound to the wells of the 384-well plate. Include wells for
"no inhibitor" (buffer only) and "high displacement” (known potent inhibitor) controls.

o Prepare a solution of TYK2 JH2 protein and the fluorescent probe in Assay Buffer at 2x the
final desired concentration.

o Add 10 pL of the protein/probe mixture to each well.

o Incubate the plate for 60 minutes at room temperature, protected from light, to allow the
binding reaction to reach equilibrium.
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o Measure the fluorescence polarization (FP) signal in millipolarization units (mP).

o Data Analysis: The decrease in mP signal is proportional to the displacement of the probe
by the test compound. Plot the mP values against the logarithm of the test compound
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value.

Representative Protocol: IL-23-Induced STAT3
Phosphorylation Assay in a Cellular Context

This protocol describes a method to measure the inhibitory effect of a compound on IL-23
signaling in a cell-based model using Western Blot.[13]

e Objective: To determine the potency of Envudeucitinib in inhibiting IL-23-mediated
phosphorylation of STAT3 in a responsive cell line.

o Materials:

o

Ba/F3 cells stably expressing the human IL-23R and IL-12R(31.[13]
o Recombinant human IL-23.
o Test compound (Envudeucitinib) serial dilutions.
o Cell culture medium and starvation medium (serum-free).
o Lysis Buffer with protease and phosphatase inhibitors.
o Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3.
o HRP-conjugated secondary antibody.
o Chemiluminescent substrate and imaging system.
e Method:

o Culture the Ba/F3-IL23R cells to sufficient density.
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o Wash the cells and starve them in serum-free medium for 4-6 hours to reduce basal
signaling.

o Pre-incubate the starved cells with serial dilutions of Envudeucitinib (or vehicle control)
for 1-2 hours at 37°C.

o Stimulate the cells with a pre-determined concentration of recombinant human IL-23 (e.g.,
20 ng/mL) for 15-30 minutes at 37°C.

o Immediately terminate the stimulation by placing the cells on ice and pelleting them via
centrifugation.

o Lyse the cell pellets using ice-cold Lysis Buffer.
o Determine protein concentration of the lysates using a BCA or Bradford assay.

o Perform SDS-PAGE using equal amounts of protein per lane, followed by transfer to a
PVDF membrane.

o Probe the membrane with primary antibodies against phospho-STAT3 (pSTAT3) and total
STAT3.

o Incubate with a secondary HRP-conjugated antibody and detect the signal using a
chemiluminescent substrate.

o Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the
pSTAT3 signal to the total STAT3 signal for each sample. Plot the normalized pSTAT3
levels against the inhibitor concentration to calculate the IC50.
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Simplified Workflow for STRIDE Phase 2 Trial
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Caption: Simplified workflow for the Envudeucitinib STRIDE Phase 2 trial.
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Safety and Tolerability

Across Phase 1 and Phase 2 studies, Envudeucitinib has been generally well-tolerated.[14] In
the 52-week OLE study, the safety profile remained consistent, with no new safety signals
emerging. The overall rate of study drug discontinuation due to adverse events was low (3.7%).
[3] The observed adverse events were primarily mild to moderate and aligned with the known
safety profile of TYKZ2 inhibitors.[10] The selective, allosteric mechanism is designed to avoid
JAK-related safety events associated with less selective JAK inhibitors.[14]

Conclusion

Envudeucitinib represents a targeted, precision approach to inhibiting the IL-23 inflammatory
axis. Its mechanism as a highly selective, allosteric inhibitor of the TYK2 pseudokinase domain
allows for potent disruption of pathogenic cytokine signaling while minimizing off-target activity.
The robust and durable efficacy demonstrated in clinical trials for plaque psoriasis, supported
by pharmacodynamic data confirming its mechanism of action, underscores its potential as a
best-in-class oral therapy for a range of immune-mediated diseases driven by TYK2-dependent
pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2
inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Safety and efficacy of envudeucitinib, a highly selective, oral allosteric TYK2 inhibitor, in
patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label
extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nim.nih.gov]

4. alumis.com [alumis.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.biospace.com/alumis-presents-positive-data-from-phase-2-clinical-trial-of-esk-001-an-oral-allosteric-tyk2-inhibitor-for-the-treatment-of-plaque-psoriasis-at-aad-annual-meeting
https://pubmed.ncbi.nlm.nih.gov/41061968/
https://www.dermatologytimes.com/view/envudeucitinib-demonstrates-sustained-efficacy-and-safety-in-moderate-to-severe-plaque-psoriasis
https://www.biospace.com/alumis-presents-positive-data-from-phase-2-clinical-trial-of-esk-001-an-oral-allosteric-tyk2-inhibitor-for-the-treatment-of-plaque-psoriasis-at-aad-annual-meeting
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/product/b15614739?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://www.researchgate.net/publication/396253491_Safety_and_Efficacy_of_envudeucitinib_a_highly_selective_oral_allosteric_TYK2_inhibitor_in_patients_with_moderate-to-severe_plaque_psoriasis_Results_from_the_52-week_open-label_extension_period_of_the
https://pubmed.ncbi.nlm.nih.gov/41061968/
https://pubmed.ncbi.nlm.nih.gov/41061968/
https://pubmed.ncbi.nlm.nih.gov/41061968/
https://www.alumis.com/file.cfm/18/docs/esk-001_acr2024_poster_rna-seq_stride_vf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by
phosphoproteomics - PMC [pmc.ncbi.nim.nih.gov]

6. wjgnet.com [wjgnet.com]

7. researchgate.net [researchgate.net]

8. assets.fishersci.com [assets.fishersci.com]

9. alumis.com [alumis.com]

10. dermatologytimes.com [dermatologytimes.com]
11. alumis.com [alumis.com]

12. bpsbioscience.com [bpsbioscience.com]

13. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent
STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC
[pmc.ncbi.nlm.nih.gov]

14. Alumis Presents Positive Data from Phase 2 Clinical Trial of ESK-001, an Oral Allosteric
TYK2 Inhibitor for the Treatment of Plaque Psoriasis, at AAD Annual Meeting - BioSpace
[biospace.com]

To cite this document: BenchChem. [Envudeucitinib: A Technical Guide to the Selective
Inhibition of IL-23 Mediated Inflammation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614739#envudeucitinib-s-role-in-inhibiting-il-23-
mediated-inflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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